molecular formula C14H17F3 B14198672 1-(Hept-1-EN-1-YL)-4-(trifluoromethyl)benzene CAS No. 921223-98-5

1-(Hept-1-EN-1-YL)-4-(trifluoromethyl)benzene

Cat. No.: B14198672
CAS No.: 921223-98-5
M. Wt: 242.28 g/mol
InChI Key: IOLPKAVOZQHXSN-UHFFFAOYSA-N
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Description

1-(Hept-1-EN-1-YL)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a heptenyl group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hept-1-EN-1-YL)-4-(trifluoromethyl)benzene typically involves the following steps:

    Formation of the Heptenyl Group: The heptenyl group can be introduced through a reaction involving hept-1-ene and a suitable catalyst.

    Attachment to Benzene Ring: The heptenyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, using a trifluoromethylating agent like trifluoromethyl iodide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Hept-1-EN-1-YL)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(Hept-1-EN-1-YL)-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Hept-1-EN-1-YL)-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    1-(Hept-1-EN-1-YL)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    1-(Hept-1-EN-1-YL)-4-methylbenzene: Contains a methyl group instead of a trifluoromethyl group.

    1-(Hept-1-EN-1-YL)-4-nitrobenzene: Features a nitro group in place of the trifluoromethyl group.

Uniqueness: 1-(Hept-1-EN-1-YL)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

921223-98-5

Molecular Formula

C14H17F3

Molecular Weight

242.28 g/mol

IUPAC Name

1-hept-1-enyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H17F3/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15,16)17/h6-11H,2-5H2,1H3

InChI Key

IOLPKAVOZQHXSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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